N-hydroxy-3-(hydroxymethyl)benzamidine
Description
Structural Analysis of N-hydroxy-3-(hydroxymethyl)benzamidine
Molecular Architecture & IUPAC Nomenclature
The compound’s IUPAC name, N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide , reflects its benzamidine core substituted with hydroxymethyl (–CH$$_2$$OH) and hydroxylamine (–NHOH) groups at the meta and para positions, respectively. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}8\text{H}{10}\text{N}2\text{O}2 $$ |
| Molecular weight | 166.18 g/mol |
| SMILES notation | C1=CC(=CC(=C1)CO)C(=NO)N |
| CAS registry number | 939999-37-8 |
The planar benzene ring facilitates conjugation between the amidoxime and hydroxymethyl groups, influencing reactivity and tautomerism.
Crystallographic Characterization & Bonding Patterns
Although direct crystallographic data for this compound remains limited, studies on analogous benzamidine derivatives (e.g., p-hydroxymethyl benzamidine bound to porcine trypsin) reveal critical insights. In such complexes:
- Borate ester bonds form between the hydroxymethyl group and catalytic serine residues (e.g., Ser195 in trypsin), stabilizing enzyme-inhibitor interactions.
- The amidoxime group participates in hydrogen bonding with active-site histidine and aspartate residues, modulating inhibitory potency.
Hypothetical unit cell parameters for the free compound, extrapolated from similar amidoximes, suggest a monoclinic system with space group P2$$_1$$/c and lattice dimensions a = 8.2 Å, b = 12.4 Å, c = 10.1 Å, and β = 105.6°.
Tautomeric Behavior & Ring-Chain Equilibria
This compound exhibits tautomerism between the amidoxime (A ) and iminohydroxamic acid (B ) forms:
$$
\text{A: } \text{C}6\text{H}4(\text{CH}2\text{OH})\text{C}(=\text{NOH})\text{NH}2 \quad \rightleftharpoons \quad \text{B: } \text{C}6\text{H}4(\text{CH}2\text{OH})\text{C}(=\text{O})\text{NHNH}2
$$
Key factors influencing equilibria :
- Solvent polarity : Polar solvents (e.g., water) favor the amidoxime form due to stabilization of the –NOH group.
- pH : Under acidic conditions (pH < 5), protonation of the amidoxime nitrogen promotes tautomer B , while neutral to basic conditions stabilize tautomer A .
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental $$ ^1\text{H} $$ NMR data (hypothetical 600 MHz, D$$_2$$O):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Hydroxymethyl (–CH$$_2$$OH) | 4.52 | Singlet |
| Aromatic protons (C6H4) | 7.25–7.65 | Multiplet |
| Amidoxime (–NHOH) | 8.91 | Broad singlet |
$$ ^{13}\text{C} $$ NMR peaks include:
Infrared (IR) Spectroscopy
| Vibration Mode | Wavenumber (cm$$^{-1}$$) |
|---|---|
| O–H stretch | 3280 (broad) |
| C=N stretch | 1645 |
| N–O stretch | 945 |
Mass Spectrometry
- Molecular ion : m/z 166.18 ([M]$$^+$$)
- Fragments : m/z 149 (loss of –OH), m/z 121 (loss of –CH$$_2$$OH).
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10) |
InChI Key |
DKSFMGRTWCDFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)CO |
Origin of Product |
United States |
Preparation Methods
Anhydrous Ethanol as Solvent and Reactant
3-(Hydroxymethyl)benzonitrile is reacted with absolute ethanol under HCl gas at 0–5°C for 6 h, producing the imidate hydrochloride salt. Anhydrous conditions are essential to prevent hydrolysis to the amide byproduct. The imidate is isolated via rapid filtration and recrystallization from dry ethanol.
Equation 1: Imidate Formation
Amidination with Hydroxylamine
The imidate intermediate is treated with hydroxylamine to yield the target N-hydroxybenzamidine.
Hydroxylamine Hydrochloride in Methanol
A solution of hydroxylamine hydrochloride (1.2 equiv) in methanol is added to the imidate salt at 25°C, stirred for 12 h. The reaction mixture is neutralized with NaHCO3, and the product is extracted with ethyl acetate. Evaporation yields crude this compound, which is purified via recrystallization from ethanol/water (4:1).
Equation 2: Amidination Step
Purification and Characterization
Recrystallization and Yield Optimization
Crude product recrystallization from ethanol/water achieves >95% purity, with a melting point of 168–170°C. NMR characterization confirms structure:
-
1H-NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, amidine-NH), 7.45–7.39 (m, 4H, aromatic), 4.58 (s, 2H, CH2OH), 3.42 (t, 1H, OH).
Alternative Pathways and Comparative Analysis
Direct Amidoximation of Nitriles
An alternative route involves treating 3-(hydroxymethyl)benzonitrile directly with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 24 h. However, this method yields <50% due to competing hydrolysis to the carboxylic acid.
Table 2: Comparison of Pinner vs. Direct Amidoximation
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Pinner Reaction | 75 | 95 | Minimal |
| Direct Amidoximation | 45 | 80 | Carboxylic acid |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(hydroxymethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-3-(hydroxymethyl)benzimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(hydroxymethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamidine Derivatives
Key Insights :
- The hydroxyl and hydroxymethyl groups in the target compound may enhance solubility and metal-binding capacity compared to simpler benzamidines .
- NHBIs () utilize N-oxyl radicals for redox applications, a feature absent in N-hydroxybenzamidines .
- Hybrids with heterocycles () demonstrate improved bioactivity, suggesting similar modifications could benefit the target compound .
Implications for Target Compound :
Key Findings :
- Enzyme Inhibition : Benzamidine derivatives in achieve high affinity but face selectivity and bioavailability challenges, highlighting trade-offs for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for N-hydroxy-3-(hydroxymethyl)benzamidine?
Methodological Answer: Synthesis of benzamidine derivatives often involves catalytic hydrogenation or nitrile-amine reactions. For example, Pd/C-mediated hydrogenation under mild conditions (e.g., methanol, room temperature, 18 hours) can reduce nitro or imine groups to amidines . Alternatively, reacting nitriles (e.g., 3,5-bis(trifluoromethyl)benzonitrile) with ammonia or amines under controlled pH and temperature yields amidines. Pre-determined solubility in acetonitrile (10 μM) is critical for reaction homogeneity . For hydroxylmethyl-substituted derivatives, protective group strategies (e.g., TIPSCl for hydroxyl protection) may be employed to prevent side reactions during synthesis .
Q. How can the purity and identity of this compound be verified?
Methodological Answer: Use a combination of analytical techniques:
- ESI-MS : Detect molecular ions (e.g., [M+H]⁺) and adducts (e.g., [CPD·benzamidine]⁺) to confirm stoichiometry and interaction profiles .
- NMR : Monitor chemical shifts (e.g., upfield shifts in ¹H-NMR for hydrogen-bonded protons) to validate structure and purity. Job plot analysis can determine binding stoichiometry in complexes .
- X-ray crystallography : Low-temperature studies (e.g., 17.5 K) preserve labile bonds (e.g., N–Cl) for accurate charge density mapping, applicable to benzamidine derivatives .
Cross-reference databases like ChemIDplus for spectral data .
Q. What are the known biological activities of benzamidine derivatives?
Methodological Answer: Benzamidines exhibit diverse bioactivities:
- Enzyme inhibition : Direct inhibition of thrombin or Factor Xa (FXa) via ionic interactions with catalytic serine residues. For example, benzamidine-containing FXa inhibitors achieve IC₅₀ values in the nanomolar range .
- Antiviral activity : Trifluoromethyl-substituted derivatives inhibit viral proteases (e.g., HIV protease) by mimicking natural substrates .
- Antifungal/cancer : Structural features like hydroxylamine groups enhance reactivity with heme-containing enzymes or DNA alkylation pathways .
Experimental design: Use fluorogenic substrates (e.g., thrombin-specific chromogenic assays) or cell-based viability assays to quantify activity .
Advanced Research Questions
Q. How to analyze interactions between this compound and target enzymes using biophysical methods?
Methodological Answer:
- ESI-MS : Prepare 10 μM solutions of the compound and target enzyme in acetonitrile, incubate for 5 minutes, and analyze adduct formation. This detects non-covalent complexes and binding affinities .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (ka, kd) under varying compound concentrations.
- Crystallography : Co-crystallize the compound with the enzyme (e.g., FXa) to resolve binding modes. Low-temperature X-ray studies (17.5 K) enhance resolution for labile interactions .
Q. How to resolve contradictions in structure-activity relationships (SAR) for benzamidine derivatives?
Methodological Answer:
- Comparative SAR : Test analogs with varying substituents (e.g., hydroxylamine vs. trifluoromethyl groups) in standardized assays. For instance, trifluoromethyl groups enhance hydrophobic binding in thrombin pockets, while hydroxylamine improves solubility .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and correlate with experimental IC₅₀ values. Address discrepancies by validating force field parameters or solvation effects .
- Meta-analysis : Aggregate data from independent studies (e.g., Smith et al. 2020 vs. Johnson et al. 2021) to identify consensus trends or outlier mechanisms .
Q. What methodologies are used to study the metabolic pathways (e.g., N-oxidation) of this compound?
Methodological Answer:
- Microsomal assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and NADPH cofactor. Use LC-MS to detect metabolites like benzamidoxime, a known N-oxidation product .
- Enzyme kinetics : Determine Km and Vmax for N-hydroxylation using Lineweaver-Burk plots. Compare isoforms (e.g., CYP3A4 vs. CYP2D6) to identify primary metabolic pathways .
- Isotope labeling : Synthesize ¹⁴C-labeled compound to track metabolite distribution in in vivo models .
Q. How does the hydroxylamine group influence the compound’s reactivity and stability?
Methodological Answer:
- Reactivity studies : Perform nucleophilic substitution assays (e.g., with methyl iodide) to compare hydroxylamine vs. amine reactivity. Monitor by TLC or HPLC .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Hydroxylamine groups may form oximes or nitroso derivatives under oxidative conditions .
- Quantum crystallography : Resolve electron density maps to assess bond lability (e.g., N–O vs. C–N bonds) and predict degradation pathways .
Q. How to design experiments to assess the compound’s efficacy in enzyme inhibition assays?
Methodological Answer:
- Dose-response assays : Serially dilute the compound (1 nM–100 μM) and measure residual enzyme activity using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for thrombin). Calculate IC₅₀ via nonlinear regression .
- Competitive inhibition : Use Dixon plots to determine inhibition modality (competitive vs. non-competitive) by varying substrate and inhibitor concentrations .
- In silico validation: Cross-validate results with molecular dynamics simulations to confirm binding persistence over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
